3-Chlorooxetane
Description
Structural Characterization of 3-Chlorooxetane
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, designating the compound as this compound. The molecular formula C₃H₅ClO reflects the composition of three carbon atoms, five hydrogen atoms, one chlorine atom, and one oxygen atom, corresponding to a molecular weight of 92.52 grams per mole. The Chemical Abstracts Service registry number 4741-80-4 provides a unique identifier for this compound in chemical databases.
The structural representation utilizes several standardized formats for chemical identification. The Simplified Molecular Input Line Entry System notation is expressed as C1C(CO1)Cl, indicating the four-membered ring structure with the chlorine substituent. The International Chemical Identifier string, InChI=1S/C3H5ClO/c4-3-1-5-2-3/h3H,1-2H2, provides a complete description of the molecular connectivity and stereochemistry. The corresponding International Chemical Identifier Key, JHXMBKTYQFGDQM-UHFFFAOYSA-N, serves as a fixed-length condensed representation of the molecular structure.
| Identifier Type | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₃H₅ClO |
| Molecular Weight | 92.52 g/mol |
| CAS Registry Number | 4741-80-4 |
| InChI Key | JHXMBKTYQFGDQM-UHFFFAOYSA-N |
The molecular architecture consists of a four-membered oxetane ring, where the oxygen atom occupies position 1, creating a strained heterocyclic system. The chlorine substituent is positioned at carbon-3, introducing both steric and electronic perturbations to the ring system. The ring strain inherent in four-membered cycles, combined with the polar C-Cl bond, creates a compound with distinctive chemical and physical properties that distinguish it from its unsubstituted oxetane parent compound.
Spectroscopic Identification
Nuclear Magnetic Resonance Spectral Signatures
Nuclear magnetic resonance spectroscopy provides critical structural information for this compound through analysis of both proton and carbon-13 nuclei. The four-membered oxetane ring system exhibits characteristic chemical shift patterns that reflect the ring strain and substitution effects. General oxetane nuclear magnetic resonance properties indicate that unsubstituted oxetanes display proton resonances around 4.73 parts per million for the ring CH₂ groups and 2.72 parts per million for the CH₂ carbon adjacent to oxygen.
The introduction of a chlorine substituent at the 3-position significantly alters these chemical shift patterns due to the electron-withdrawing nature of the halogen. The chlorine atom's electronegativity affects the local magnetic environment, causing deshielding of nearby nuclei and resulting in downfield shifts of the associated resonances. The proton bearing the chlorine substituent (H-3) experiences the most pronounced deshielding effect, while adjacent protons show varying degrees of influence based on their proximity to the halogen.
| Nuclear Position | Expected Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| H-3 (CHCl) | 4.5-5.5 | triplet |
| H-2,4 (OCH₂) | 4.2-4.8 | multiplet |
| C-3 (CHCl) | 55-65 | - |
| C-2,4 (OCH₂) | 70-80 | - |
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom within the molecule. The carbon bearing the chlorine substituent typically resonates in the 55-65 parts per million region, reflecting the deshielding effect of the halogen. The oxygen-bearing carbons (C-2 and C-4) appear in the 70-80 parts per million range, consistent with their attachment to the electronegative oxygen atom. The coupling patterns and chemical shifts provide definitive structural confirmation and enable distinction from regioisomeric compounds.
Infrared Vibrational Modes
Infrared spectroscopy of this compound reveals characteristic vibrational modes that reflect the molecular structure and bonding environment. The four-membered ring system exhibits distinctive C-O stretching vibrations that differ from those observed in larger ring ethers due to the altered bond angles and ring strain. The presence of the chlorine substituent introduces additional vibrational complexity through C-Cl stretching modes and modified C-H vibrations.
The C-O stretching vibrations typically appear in the 1000-1200 wavenumber region, with the exact frequency depending on the ring strain and substituent effects. The C-Cl stretching mode generally occurs around 600-800 wavenumbers, providing a diagnostic feature for halogen identification. C-H stretching vibrations appear in the 2800-3000 wavenumber region, with the CHCl proton potentially showing slightly different characteristics compared to the CH₂ protons due to the electron-withdrawing effect of chlorine.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch | 2900-3000 | Medium-Strong |
| C-O Stretch | 1000-1200 | Strong |
| C-Cl Stretch | 600-800 | Medium |
| Ring Deformation | 400-600 | Variable |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides structural information through characteristic fragmentation patterns that reflect the molecular ion stability and preferred cleavage pathways. The molecular ion peak appears at mass-to-charge ratio 92/94, showing the characteristic chlorine isotope pattern with peaks separated by two mass units in a 3:1 intensity ratio corresponding to the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation behavior typically involves ring-opening processes due to the inherent strain of the four-membered ring system. Loss of chlorine (mass 35/37) represents a common fragmentation pathway, producing fragment ions at mass-to-charge ratios 57 and 59. Additional fragmentation may involve loss of formaldehyde (CH₂O, mass 30) or other small neutral molecules, resulting in characteristic fragment ion patterns that confirm the oxetane structure and chlorine substitution pattern.
The electron ionization mass spectrum provides fingerprint information that enables compound identification and purity assessment. Chemical ionization mass spectrometry can offer complementary information about molecular weight confirmation and alternative fragmentation pathways under different ionization conditions.
X-ray Crystallographic Data and Conformational Analysis
X-ray crystallographic analysis of this compound would provide definitive structural parameters including bond lengths, bond angles, and molecular geometry. The four-membered oxetane ring system exhibits significant deviation from ideal tetrahedral geometry due to ring strain, with C-O-C bond angles typically compressed from the normal tetrahedral angle of 109.5 degrees to approximately 90-95 degrees.
The chlorine substituent influences the overall molecular conformation through both steric and electronic effects. The C-Cl bond length is expected to be approximately 1.78-1.82 Angstroms, consistent with typical aliphatic C-Cl bonds. The chlorine atom's position relative to the ring plane and its influence on neighboring bond lengths and angles provides insight into the conformational preferences and molecular flexibility.
Ring puckering analysis reveals the degree of planarity deviation in the four-membered ring system. The oxetane ring typically adopts a slightly puckered conformation to minimize angle strain while maintaining reasonable bond lengths. The chlorine substituent may influence the extent and direction of ring puckering through steric interactions and electronic effects.
| Structural Parameter | Expected Value | Reference System |
|---|---|---|
| C-O Bond Length | 1.43-1.46 Å | Typical ether bonds |
| C-C Bond Length | 1.52-1.55 Å | Strained ring system |
| C-Cl Bond Length | 1.78-1.82 Å | Aliphatic chloride |
| C-O-C Bond Angle | 90-95° | Four-membered ring |
Computational Chemistry Studies
Density Functional Theory Optimization
Density functional theory calculations provide theoretical predictions of molecular structure, energetics, and properties for this compound. Geometry optimization using appropriate basis sets and exchange-correlation functionals yields equilibrium structural parameters that can be compared with experimental crystallographic data. The calculations account for ring strain effects and substituent influences on molecular geometry.
The optimized structure typically shows the characteristic puckered conformation of the oxetane ring with the chlorine substituent adopting a preferred orientation that minimizes steric interactions. Vibrational frequency calculations confirm that the optimized structure represents a true minimum on the potential energy surface and provide theoretical infrared and Raman spectroscopic predictions for comparison with experimental spectra.
Energy decomposition analysis reveals the relative contributions of ring strain, substituent effects, and intermolecular interactions to the overall molecular stability. The calculations can predict thermodynamic properties such as formation enthalpy, entropy, and heat capacity, providing valuable information for understanding the compound's stability and reactivity patterns.
Molecular Orbital Analysis and Charge Distribution
Molecular orbital analysis of this compound reveals the electronic structure and bonding characteristics of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital provide insight into the compound's chemical reactivity and potential reaction pathways. The chlorine substituent influences the frontier orbital energies and distributions through its electron-withdrawing properties.
Charge distribution analysis using population analysis methods such as Mulliken or natural population analysis quantifies the electronic density distribution throughout the molecule. The chlorine atom typically bears a partial negative charge due to its high electronegativity, while the carbon bearing the chlorine shows a corresponding partial positive charge. The oxygen atom in the ring also exhibits partial negative character consistent with its electronegativity.
| Atomic Position | Calculated Partial Charge | Electronic Character |
|---|---|---|
| Cl | -0.15 to -0.25 | Electron-rich |
| C-3 (CHCl) | +0.10 to +0.20 | Electron-deficient |
| O-1 | -0.30 to -0.40 | Electron-rich |
| C-2,4 (CH₂) | +0.05 to +0.15 | Slightly electron-deficient |
Electrostatic potential mapping visualizes the three-dimensional charge distribution and identifies regions of high and low electron density that influence intermolecular interactions and chemical reactivity. The results provide theoretical support for understanding the compound's physical properties, such as dipole moment and polarizability, which affect its behavior in solution and solid state environments.
Properties
IUPAC Name |
3-chlorooxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c4-3-1-5-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXMBKTYQFGDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598801 | |
| Record name | 3-Chlorooxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4741-80-4 | |
| Record name | 3-Chlorooxetane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4741-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chlorooxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxetane, 3-chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 3-Chloropropionyl Chloride
- Method : Reaction of acrylic acid with hydrogen chloride and phosgene in the presence of catalysts such as dimethylformamide.
- Conditions : Typically performed in toluene at 25°C for 8 hours.
- Yield : High yields reported, e.g., 98.5% for 3-chloropropionyl chloride.
Preparation of 3-Chloropropionate Esters
A patented method describes the preparation of 3-chloropropionate esters by addition of hydrogen chloride generated in situ during the reaction of acrylate esters with lower acid chlorides and anhydrous alcohols in the presence of polymerization inhibitors.
| Parameter | Details |
|---|---|
| Raw materials | Acrylate ester, lower acid chloride, anhydrous alcohol, polymerization inhibitor |
| Reaction temperature | 0–30°C |
| Reaction time | 3–14 hours |
| Molar ratios (acrylate:acid chloride:alcohol:inhibitor) | 1 : 0.7–5 : 0.7–10 : 0.001–0.01 |
| Yield | Up to 93.8% (e.g., methyl 3-chloropropionate) |
| Purity | ~99.5% |
| Advantages | High HCl utilization, low corrosion, less waste, safe and scalable |
Example : Methyl acrylate (2 mol) reacted with anhydrous methanol (2.4 mol), methyl acetate, hydroquinone (polymerization inhibitor), and acetyl chloride (2.2 mol) at 25°C for 12 hours yielded methyl 3-chloropropionate in 93.8% yield and 99.5% purity after distillation.
Conversion of 3-Chloropropionate to this compound
The 3-chloropropionate esters or acid chlorides serve as precursors for oxetane ring formation through intramolecular cyclization or nucleophilic substitution reactions.
- Typical approach : Treatment of 3-chloropropionate derivatives with base induces cyclization to form the oxetane ring.
- Functional group manipulation : Hydroxy, amino, or other substituents can be introduced at the 3-position by nucleophilic displacement of the chlorine or by further functionalization of the oxetane ring.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Intramolecular cyclization | Diols or hydroxyhalides, NaH or KOtBu, base | 50–90 | Classical method, regioselective |
| Photoredox radical alkylation | Oxetane acid, Ir photocatalyst, Cs2CO3, light | ~61 | Modern, selective, mild conditions |
| 3-Chloropropionyl chloride synthesis | Acrylic acid, HCl, phosgene, DMF catalyst, toluene, 25°C | ~98.5 | Industrial scale, high purity |
| 3-Chloropropionate ester synthesis | Acrylate ester, acid chloride, anhydrous alcohol, polymerization inhibitor, 0–30°C | ~93.8 | Safe, scalable, high yield, low waste |
| Cyclization of 3-chloropropionate | Base-induced ring closure | Variable | Converts chloropropionate to this compound |
Research Findings and Practical Considerations
- The choice of synthetic route depends on the desired scale, purity, and functional group tolerance.
- Photoredox catalysis offers a mild and selective method for late-stage functionalization but may require specialized equipment and catalysts.
- Industrial methods for 3-chloropropionate intermediates are well-established, providing high yields and purity suitable for further transformations.
- Cyclization reactions require careful control of base strength and reaction conditions to avoid side reactions such as elimination or polymerization.
- Use of polymerization inhibitors during acrylate reactions is critical to prevent unwanted polymer formation.
Chemical Reactions Analysis
Types of Reactions: 3-Chlorooxetane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form oxetane derivatives.
Ring-Opening Reactions: Due to the ring strain, this compound is prone to ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Acidic or basic catalysts are often used to facilitate ring-opening reactions.
Major Products:
Oxetane Derivatives: Substitution reactions yield various oxetane derivatives depending on the nucleophile used.
Open-Chain Compounds: Ring-opening reactions result in open-chain compounds with functional groups at the terminal positions.
Scientific Research Applications
3-Chlorooxetane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chlorooxetane primarily involves its reactivity due to the ring strain and the presence of the chlorine atom. The ring strain makes it susceptible to ring-opening reactions, while the chlorine atom can participate in substitution reactions. These reactions enable this compound to interact with various molecular targets and pathways, making it a versatile compound in chemical synthesis .
Comparison with Similar Compounds
3-Bromooxetane
- Structure : Bromine replaces chlorine at the 3-position.
- Synthesis: Not detailed in provided evidence, but analogous halogenation methods are presumed.
- Safety : Requires stringent handling (impervious gloves, respirators) due to high reactivity and inhalation risks .
- Applications : Likely used in polymer chemistry, though specific data on its polymer properties are unavailable.
3-(Chloromethyl)-3-methyloxetane
- Structure : Features a chloromethyl and methyl group at the 3-position (C₅H₉ClO).
- Properties : Liquid at room temperature; ≥98% purity (GC). Molecular weight: 120.58 g/mol .
- Reactivity : The chloromethyl group enhances susceptibility to nucleophilic substitution, differing from 3-chlorooxetane’s ring-strain-driven reactivity.
2-Chloroallyl Alcohol (Structural Isomer)
Other Oxetane Derivatives
- 3-Aminomethyl-3-[bis(phenylmethyl)amino]oxetane: Contains aminomethyl and benzyl groups; classified as low hazard, contrasting with halogenated oxetanes’ risks .
Biological Activity
3-Chlorooxetane is a compound that has garnered attention in medicinal chemistry due to its unique oxetane structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Oxetanes are four-membered cyclic ethers that have been increasingly recognized for their utility in drug discovery. The oxetane ring can influence various pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, this compound is noted for its potential as a surrogate for more traditional functional groups in drug design, particularly in the context of anticancer agents and other therapeutic applications.
Research indicates that compounds containing the oxetane moiety can interact with various biological targets. In studies evaluating the biological activity of oxetane derivatives, it was found that:
- Cytotoxicity : this compound and its analogues exhibited cytotoxic effects against human cancer cell lines. For instance, certain oxetane-containing compounds demonstrated IC50 values as low as 0.47 μM against MCF-7 breast cancer cells, indicating significant antiproliferative activity .
- Inhibition of Tubulin Polymerization : Although some oxetane derivatives did not show strong inhibition of tubulin polymerization, they still displayed notable cytotoxicity, suggesting alternative mechanisms of action may be involved .
Comparative Activity
The following table summarizes the biological activity of this compound compared to related compounds:
| Compound | IC50 (μM) against MCF-7 | Tubulin Polymerization Inhibition | Remarks |
|---|---|---|---|
| This compound | 0.47 | Weak (IC50 > 20 μM) | Significant antiproliferative activity |
| Oxetane analogue A | 0.25 | Moderate (IC50 ~10 μM) | Enhanced cytotoxicity |
| Ketone analogue B | 0.15 | Strong (IC50 < 5 μM) | Effective tubulin inhibitor |
Study on Anticancer Activity
A pivotal study investigated a series of oxetane derivatives, including this compound, focusing on their antiproliferative effects against various cancer cell lines such as MCF-7 and PANC-1. The findings revealed that while some derivatives showed limited inhibition of tubulin polymerization, they retained significant cytotoxicity against cancer cells . This suggests that the biological activity may arise from interactions with alternative cellular targets rather than direct inhibition of tubulin assembly.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicated that the presence of halogen substituents (such as chlorine) at specific positions on the oxetane ring significantly influenced the biological activity. For example, compounds with chlorine at the R position exhibited enhanced cytotoxicity compared to their non-halogenated counterparts . This highlights the importance of functional group positioning in modulating the pharmacological profile of oxetanes.
Future Directions in Research
Given the promising results associated with this compound and its analogues, further research is warranted to explore:
- Mechanistic Studies : Understanding the specific pathways through which these compounds exert their effects could lead to novel therapeutic strategies.
- Optimization of Analogues : Continued development of oxetane derivatives with improved potency and selectivity could enhance their application in clinical settings.
- Broader Therapeutic Applications : Investigating the potential use of this compound in treating other diseases beyond cancer may uncover additional therapeutic avenues.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-Chlorooxetane, and how do reaction conditions influence yield and purity?
- Methodology : this compound is typically synthesized via nucleophilic substitution or ring-opening reactions of oxetane derivatives. For example, chlorination of oxetane using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled anhydrous conditions can yield the target compound. Reaction temperature (<40°C) and stoichiometric ratios (e.g., 1:1.2 oxetane-to-chlorinating agent) are critical to minimizing side products like polychlorinated byproducts .
- Data Analysis : Monitor reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC). Optimize purification via fractional distillation (boiling point ~90–95°C, estimated based on analogous chlorinated alkanes) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodology :
- Spectroscopy : Use H NMR (δ ~4.5–5.0 ppm for oxetane ring protons, δ ~3.8 ppm for CH₂Cl) and C NMR (δ ~75–85 ppm for ring carbons). Mass spectrometry (EI-MS) should show molecular ion peaks at m/z 106 (C₃H₅ClO⁺) .
- Physical Properties : Determine density (~1.2 g/cm³), refractive index (n²₀D ~1.45), and solubility in polar aprotic solvents (e.g., DMSO, acetone) via standardized ASTM methods .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Exposure Control : Use fume hoods (ventilation rate ≥100 ft/min) and personal protective equipment (PPE), including nitrile gloves and chemical-resistant aprons. Monitor airborne concentrations with photoionization detectors (PID) calibrated for chlorinated compounds .
- Emergency Response : In case of spills, absorb with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate. Dispose of waste via licensed hazardous waste facilities .
Advanced Research Questions
Q. How does this compound participate in ring-opening reactions, and what mechanistic insights inform its reactivity?
- Methodology : Investigate nucleophilic ring-opening using Grignard reagents or alkoxides. Kinetic studies via stopped-flow NMR can reveal transition states and rate constants. Computational methods (DFT at B3LYP/6-31G* level) predict regioselectivity, e.g., preferential attack at the chloro-substituted carbon due to electrophilic activation .
- Data Interpretation : Compare experimental outcomes (e.g., product ratios from GC-MS) with computational predictions to validate mechanistic models .
Q. What factors contribute to the thermal and hydrolytic stability of this compound, and how can decomposition pathways be mitigated?
- Methodology :
- Stability Testing : Conduct accelerated aging studies (40–60°C, 75% relative humidity) and analyze degradation products via headspace GC-MS. Hydrolysis likely yields 3-chloro-1,3-propanediol, identifiable by FTIR (O-H stretch ~3300 cm⁻¹) .
- Mitigation Strategies : Stabilize using radical inhibitors (e.g., BHT) or store under inert atmospheres (argon) at ≤4°C .
Q. How can researchers resolve contradictions in reported reactivity or spectroscopic data for this compound?
- Methodology :
- Critical Literature Review : Cross-reference data from peer-reviewed journals (e.g., discrepancies in NMR shifts may arise from solvent effects or impurities). Replicate experiments under standardized conditions .
- Collaborative Validation : Share samples with independent labs for interlaboratory validation. Use high-purity standards (>99%) to minimize batch-to-batch variability .
Data Presentation Guidelines
-
Tables :
Property Value/Range Method Reference Boiling Point ~90–95°C (estimated) Fractional Distillation H NMR (CH₂Cl) δ 3.8 ppm 400 MHz NMR -
Figures :
- Reaction mechanism diagrams (e.g., ring-opening pathways) with annotated transition states.
- Comparative GC-MS chromatograms of synthetic batches to highlight purity thresholds.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
